KPT-9274

概要

説明

KPT-9274は、p21活性化キナーゼ4およびニコチンアミドホスホリボシルトランスフェラーゼのデュアル阻害剤として機能する、新規で経口生物学的に利用可能な低分子化合物です。 この化合物は、前臨床研究で、特に急性骨髄性白血病および固形腫瘍を含むさまざまな癌の治療における抗腫瘍特性に関して、大きな可能性を示しています .

準備方法

合成経路および反応条件

KPT-9274の合成は、市販の出発物質から始まり、複数の手順を伴います。重要な手順には、一連の縮合反応および環化反応によるコア構造の形成、続いて最終生成物を得るための官能基の修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を確保するために最適化されています .

工業的生産方法

This compoundの工業的生産は、実験室規模の合成と同様の合成経路に従いますが、より大量に対応するために拡大されています。このプロセスには、規制基準への適合性と一貫性を確保するための厳格な品質管理措置が含まれています。 連続フロー化学および自動合成などの高度な技術を使用して、効率を向上させ、生産コストを削減できます .

化学反応の分析

反応の種類

KPT-9274は、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴うことが多いです。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、通常は水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 制御された温度とpH条件下で、過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 不活性雰囲気と低温下で、水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を有しています。

化学: p21活性化キナーゼ4およびニコチンアミドホスホリボシルトランスフェラーゼの阻害を研究するためのツール化合物として使用されます。

生物学: 細胞代謝、アポトーシス、およびシグナル伝達経路への影響について調査されています。

医学: 急性骨髄性白血病、非ホジキンリンパ腫、および固形腫瘍を含むさまざまな癌の潜在的な治療薬として探求されています。

産業: 新しい抗癌剤と治療戦略の開発における潜在的な応用 .

科学的研究の応用

Breast Cancer

KPT-9274 has shown promising results against triple-negative breast cancer (TNBC), a subtype known for its aggressive behavior and lack of targeted therapies. Studies indicate that this compound effectively reduces tumor growth in mouse xenograft models of TNBC by inhibiting PAK4 levels and promoting apoptosis .

Key Findings :

- This compound significantly blocks the viability of various TNBC cell lines (e.g., SUM159, MDA-MB-231) with IC50 values indicating potent anti-cancer activity .

- Oral administration resulted in substantial tumor size reduction in xenograft models .

Renal Cell Carcinoma

In RCC, this compound has demonstrated dual inhibition effects that lead to decreased cell invasion and migration while inducing apoptosis. The compound's ability to target both PAK4 and NAMPT pathways makes it particularly effective against this type of cancer .

Key Findings :

- This compound treatment resulted in significant tumor growth inhibition in RCC xenograft models without apparent toxicity to normal tissues .

- It affects key signaling pathways such as Wnt/β-catenin, leading to reduced expression of cyclin D1 and c-Myc .

Ovarian Cancer

Recent studies have indicated that this compound may also be effective against ovarian cancer, especially in cases resistant to platinum-based therapies. The compound inhibited mitochondrial function and altered gene expression related to inflammation and DNA repair mechanisms .

Clinical Trials

This compound is currently undergoing phase 1 clinical trials to assess its safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492) . The outcomes from these trials will provide critical insights into its therapeutic potential across various malignancies.

Case Studies

| Cancer Type | Mechanism | Results | Clinical Status |

|---|---|---|---|

| Triple-Negative Breast Cancer | Inhibition of PAK4/NAMPT | Significant reduction in tumor size in xenografts | Phase 1 trial ongoing |

| Renal Cell Carcinoma | Dual inhibition | Induction of apoptosis; reduced invasion | Phase 1 trial ongoing |

| Ovarian Cancer | Targeting mitochondrial functions | Suppressed NADPH/ATP production | Preclinical studies |

作用機序

KPT-9274は、p21活性化キナーゼ4およびニコチンアミドホスホリボシルトランスフェラーゼを阻害することによってその効果を発揮します。このデュアル阻害は、細胞代謝とエネルギー産生を阻害し、ニコチンアミドアデニンジヌクレオチドレベルの低下とミトコンドリア機能の障害につながります。 この化合物は、mTOR経路を含むさまざまなシグナル伝達経路に影響を与えることによって、アポトーシスを誘発し、細胞増殖を阻害します .

類似化合物の比較

類似化合物

FK866: 同様の抗腫瘍特性を持つ別のニコチンアミドホスホリボシルトランスフェラーゼ阻害剤。

GMX1777: 化学構造は異なるが、作用機序は同様のニコチンアミドホスホリボシルトランスフェラーゼ阻害剤。

KPT-9331: This compoundと同じ作用機序が報告されているツール化合物

独自性

This compoundは、p21活性化キナーゼ4とニコチンアミドホスホリボシルトランスフェラーゼのデュアル阻害により、これらの酵素のいずれか1つのみを標的とする他の化合物と比較して、より広範囲の抗腫瘍活性を提供します。 さらに、その経口生物学的利用能と良好な毒性プロファイルにより、さらなる臨床開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

FK866: Another nicotinamide phosphoribosyltransferase inhibitor with similar anti-tumor properties.

GMX1777: A nicotinamide phosphoribosyltransferase inhibitor with a different chemical structure but similar mechanism of action.

KPT-9331: A tool compound with the same reported mechanism of action as KPT-9274

Uniqueness

This compound is unique due to its dual inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase, which provides a broader spectrum of anti-tumor activity compared to other compounds that target only one of these enzymes. Additionally, its oral bioavailability and favorable toxicity profile make it a promising candidate for further clinical development .

生物活性

KPT-9274 is a first-in-class dual inhibitor targeting p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered significant attention due to its promising anti-cancer properties, particularly in various solid tumors and hematological malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound operates through dual inhibition, impacting both the PAK4 and NAMPT pathways:

- PAK4 Inhibition : PAK4 is known to enhance cell survival and proliferation by phosphorylating key proteins such as β-catenin. Inhibition of PAK4 by this compound leads to decreased phosphorylation of β-catenin, cyclin D1, and c-Myc, which are critical for tumor growth and survival .

- NAMPT Inhibition : NAMPT plays a crucial role in NAD+ biosynthesis, which is vital for cellular energy metabolism. By inhibiting NAMPT, this compound depletes NAD+ levels, leading to reduced mitochondrial function and increased apoptosis in cancer cells .

Preclinical Studies

This compound has shown efficacy across various cancer types in preclinical models:

- Breast Cancer : In studies involving triple-negative breast cancer (TNBC) cell lines, this compound significantly inhibited cell viability and reduced tumor growth in mouse xenograft models. It was particularly effective against SUM159, MDA-MB-231, and MDA-MB-468 cell lines .

- Renal Cell Carcinoma (RCC) : this compound demonstrated dose-dependent inhibition of tumor growth in RCC xenograft models. The compound induced apoptosis and decreased cell invasion and migration by targeting the PAK4 and NAMPT pathways .

- Acute Myeloid Leukemia (AML) : In AML subtypes, this compound resulted in loss of mitochondrial respiration and glycolysis, leading to increased apoptosis. It also improved overall survival in mouse models of AML .

Clinical Trials

This compound is currently undergoing clinical evaluation:

- Phase 1 Trials : The drug is being assessed for safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492). Early results indicate promising anti-tumor activity with minimal toxicity to normal cells .

Case Studies

Several case studies illustrate the potential of this compound:

- Case Study in Breast Cancer : A patient with metastatic TNBC showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy, suggesting enhanced efficacy through dual inhibition .

- RCC Patient Response : A patient with advanced RCC exhibited a marked decrease in tumor burden following treatment with this compound, correlating with reduced levels of phosphorylated β-catenin and increased apoptosis markers .

Summary of Findings

The following table summarizes the biological activity of this compound across different cancer types:

特性

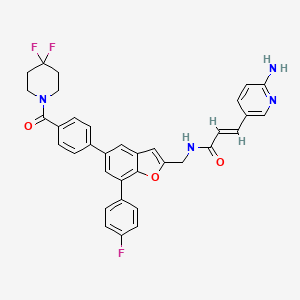

IUPAC Name |

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOPLWJZULAQD-SWGQDTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643913-93-2 | |

| Record name | KPT-9274 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PADNARSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?

A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:

- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].

- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.

- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].

Q2: What are the potential implications of the observed correlation between this compound sensitivity and specific gene mutations?

A2: The bioinformatics analysis revealed intriguing correlations between this compound sensitivity and mutations in specific genes []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。